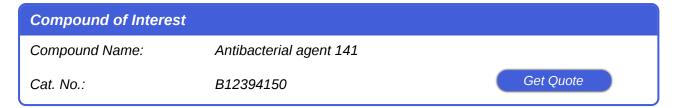


The Discovery and Origin of MT-141 (Cefminox): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, origin, and core scientific principles of the cephamycin antibiotic MT-141, more commonly known as Cefminox. We will delve into its semi-synthetic nature, the natural product precursor, the producing microorganism, its mechanism of action, and relevant experimental data and protocols.

Executive Summary

MT-141 (Cefminox) is a second-generation, semi-synthetic cephamycin antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria and anaerobes. Its discovery originated from the screening of natural products, leading to the identification of the precursor molecule, SF-1623, produced by the soil bacterium Streptomyces chartreusis SF-1623. Subsequent chemical modification of SF-1623, specifically the introduction of a D-cysteine moiety at the 7 β -side chain, resulted in the development of MT-141 with enhanced antibacterial properties. This guide provides a comprehensive overview of the scientific journey from natural product discovery to the development of this clinically significant antibiotic.

Discovery and Origin of MT-141

The development of MT-141 is a prime example of the successful semi-synthetic modification of a natural product to improve its therapeutic efficacy.

The Natural Precursor: SF-1623



The journey to MT-141 began with the discovery of the antibiotic SF-1623.[1] This novel cephamycin was isolated from the fermentation broth of a Streptomyces species.

- Producing Microorganism:Streptomyces chartreusis strain SF-1623. This strain was originally isolated from a soil sample collected in the Shimane Prefecture of Japan.
- Discovery: The antibiotic SF-1623 was identified through a screening program aimed at discovering new β-lactam antibiotics. Its unique structure and biological activity set it apart as a promising candidate for further development.

From SF-1623 to MT-141: A Semi-Synthetic Approach

While SF-1623 demonstrated antibacterial activity, researchers at Meiji Seika Kaisha, Ltd. sought to enhance its properties through chemical modification. This led to the synthesis of a series of derivatives, among which MT-141 emerged as the most potent. The key modification was the introduction of a D-cysteine moiety into the 7β -side chain of the cephamycin core. This structural alteration was found to be crucial for the enhanced bacteriolytic activity of MT-141.

Biological Activity and Data Presentation

MT-141 exhibits a broad spectrum of antibacterial activity. Below is a summary of its in vitro activity against a range of clinically relevant bacteria.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Cefminox (MT-141) against various bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.



Bacterial Species	Number of Strains	MIC₅₀ (μg/mL)	MIC ₉₀ (µg/mL)
Bacteroides fragilis	-	-	2.0
Bacteroides thetaiotaomicron	-	-	4.0
Fusobacterium spp.	-	-	1.0
Peptostreptococcus spp.	-	-	2.0
Clostridium difficile	-	-	2.0
Anaerobic Bacteria (Overall)	357	1.0	16.0

Data compiled from multiple sources.[2][3][4]

Mechanism of Action

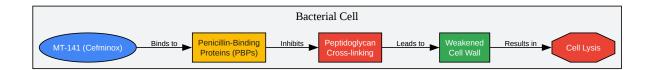
The primary mechanism of action of MT-141 is the inhibition of bacterial cell wall synthesis, a hallmark of β -lactam antibiotics. This process can be broken down into the following key steps:

- Targeting Penicillin-Binding Proteins (PBPs): MT-141 covalently binds to and inactivates
 Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall.
 PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, which
 provides structural integrity to the bacterial cell wall.
- Inhibition of Peptidoglycan Cross-linking: By binding to PBPs, MT-141 inhibits their transpeptidase activity. This prevents the cross-linking of peptidoglycan chains, weakening the cell wall.
- Induction of Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death. MT-141 is noted for its rapid and potent bacteriolytic action, particularly against Gram-negative bacteria.



Signaling Pathway and Experimental Workflow Diagrams

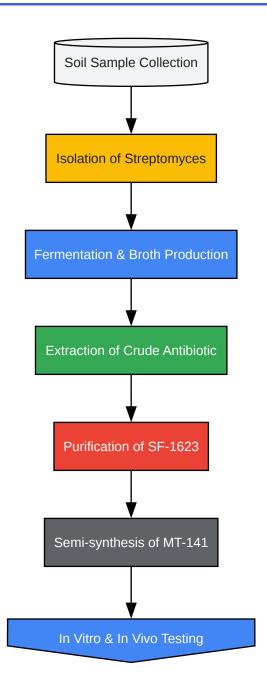
The following diagrams, generated using the DOT language, visualize the mechanism of action and a general experimental workflow for antibiotic discovery.



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Caption: Mechanism of action of MT-141 leading to bacterial cell lysis.





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Caption: General workflow for the discovery and development of a semi-synthetic antibiotic.

Experimental Protocols

This section outlines the general methodologies for the key experiments involved in the discovery and characterization of MT-141 and its precursor, SF-1623.

Fermentation of Streptomyces chartreusis SF-1623



The production of the precursor antibiotic SF-1623 is achieved through submerged fermentation of Streptomyces chartreusis SF-1623.

Objective: To cultivate S. chartreusis SF-1623 under optimal conditions to maximize the production of SF-1623.

Materials:

- Streptomyces chartreusis SF-1623 culture
- Seed culture medium (e.g., Tryptic Soy Broth)
- Production fermentation medium (specific composition can be optimized but generally contains a carbon source like glucose, a nitrogen source like soybean meal, and mineral salts)
- Shake flasks or fermenter
- Incubator shaker

Procedure:

- Inoculum Preparation: Aseptically transfer a loopful of S. chartreusis SF-1623 from a stock culture to a flask containing the seed culture medium. Incubate at 28-30°C for 48-72 hours with shaking (e.g., 200 rpm).
- Production Fermentation: Inoculate the production fermentation medium with the seed culture (typically 5-10% v/v). The fermentation is carried out in a larger vessel (shake flask or fermenter) at 28-30°C with continuous agitation and aeration for 5-7 days.
- Monitoring: Monitor the fermentation process by measuring parameters such as pH, cell growth (e.g., packed cell volume), and antibiotic production (using a bioassay or HPLC).

Isolation and Purification of SF-1623

Following fermentation, the antibiotic SF-1623 is extracted from the culture broth and purified.

Objective: To isolate and purify SF-1623 from the fermentation broth.



Materials:

- Fermentation broth containing SF-1623
- Filter press or centrifuge
- Adsorbent resin column (e.g., Amberlite XAD series)
- Solvents for elution (e.g., acetone, methanol)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

- Biomass Removal: Separate the microbial cells from the fermentation broth by filtration or centrifugation. The supernatant contains the dissolved antibiotic.
- Adsorption Chromatography: Pass the clarified broth through a column packed with an adsorbent resin. The antibiotic will bind to the resin.
- Elution: Wash the column with water to remove impurities. Elute the antibiotic from the resinusing an organic solvent or a gradient of organic solvent in water.
- Concentration: Concentrate the eluate containing the crude antibiotic under reduced pressure.
- Purification: Further purify the crude extract using techniques such as preparative HPLC to obtain pure SF-1623. Monitor the fractions for antibiotic activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of MT-141 against various bacterial strains is a key measure of its potency.

Objective: To determine the lowest concentration of MT-141 that inhibits the visible growth of a specific bacterium.

Materials:



- MT-141 (Cefminox) stock solution
- Bacterial cultures to be tested
- Mueller-Hinton Broth (or other suitable growth medium)
- 96-well microtiter plates
- Incubator

Procedure:

- Serial Dilution: Prepare a series of twofold dilutions of the MT-141 stock solution in the growth medium in the wells of a microtiter plate.
- Inoculation: Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL). Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
- Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
- Reading the Results: The MIC is determined as the lowest concentration of MT-141 in which
 no visible growth of the bacterium is observed.

Conclusion

The discovery and development of MT-141 (Cefminox) represent a significant advancement in the field of antibiotics. By leveraging the biosynthetic capabilities of Streptomyces chartreusis to produce the natural precursor SF-1623 and then applying targeted chemical modifications, scientists were able to create a potent semi-synthetic antibiotic with a valuable clinical profile. This guide has provided a technical overview of this process, from the initial discovery to the characterization of its antibacterial activity and mechanism of action, offering valuable insights for researchers and professionals in the field of drug development.

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